

AS-041164 Demonstrates Higher Potency for PI3Ky Inhibition Compared to BKM120

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956

[Get Quote](#)

In the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, **AS-041164** emerges as a more potent inhibitor of the PI3Ky isoform when compared to the pan-class I PI3K inhibitor BKM120 (Buparlisib). Experimental data indicates that **AS-041164** has a half-maximal inhibitory concentration (IC50) of 70 nM for PI3Ky.[1][2][3][4][5] In contrast, BKM120 exhibits an IC50 of 262 nM for the same isoform.[6] This demonstrates that a lower concentration of **AS-041164** is required to inhibit PI3Ky activity by 50%, signifying its higher potency.

While **AS-041164** shows selectivity for the PI3Ky isoform, BKM120 is characterized as a pan-class I PI3K inhibitor, targeting all four isoforms (α , β , γ , and δ).[6][7][8] The broader selectivity profile of BKM120 is reflected in its IC50 values across the different isoforms.

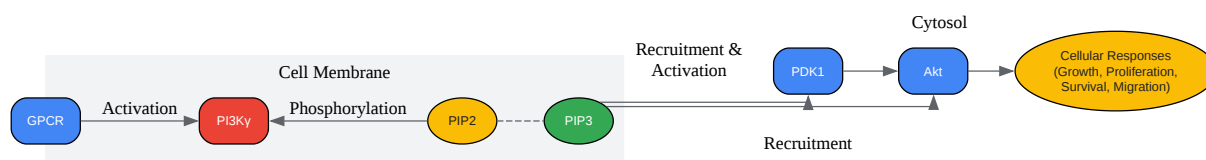
Comparative Inhibitory Activity

The inhibitory activities of **AS-041164** and BKM120 against the four class I PI3K isoforms are summarized in the table below. The data clearly illustrates the higher potency and selectivity of **AS-041164** for PI3Ky in contrast to the broader activity of BKM120.

Compound	PI3K α (IC50)	PI3K β (IC50)	PI3K γ (IC50)	PI3K δ (IC50)
AS-041164	240 nM[1][2][3][4]	1.45 μ M[1][2][3][4]	70 nM[1][2][3][4][5]	1.70 μ M[1][2][3][4]
BKM120	52 nM[6]	166 nM[6]	262 nM[6]	116 nM[6]

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3K γ isoform is predominantly expressed in hematopoietic cells and plays a key role in inflammatory and immune responses. Its activation, typically downstream of G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a cascade of cellular events.



[Click to download full resolution via product page](#)

Caption: PI3K γ signaling pathway initiated by GPCR activation.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC₅₀) values for PI3K inhibitors is typically performed using a biochemical kinase assay. The following is a generalized protocol for such an experiment.

Objective: To measure the in vitro inhibitory activity of test compounds (**AS-041164** and BKM120) against a specific PI3K isoform (e.g., PI3K γ).

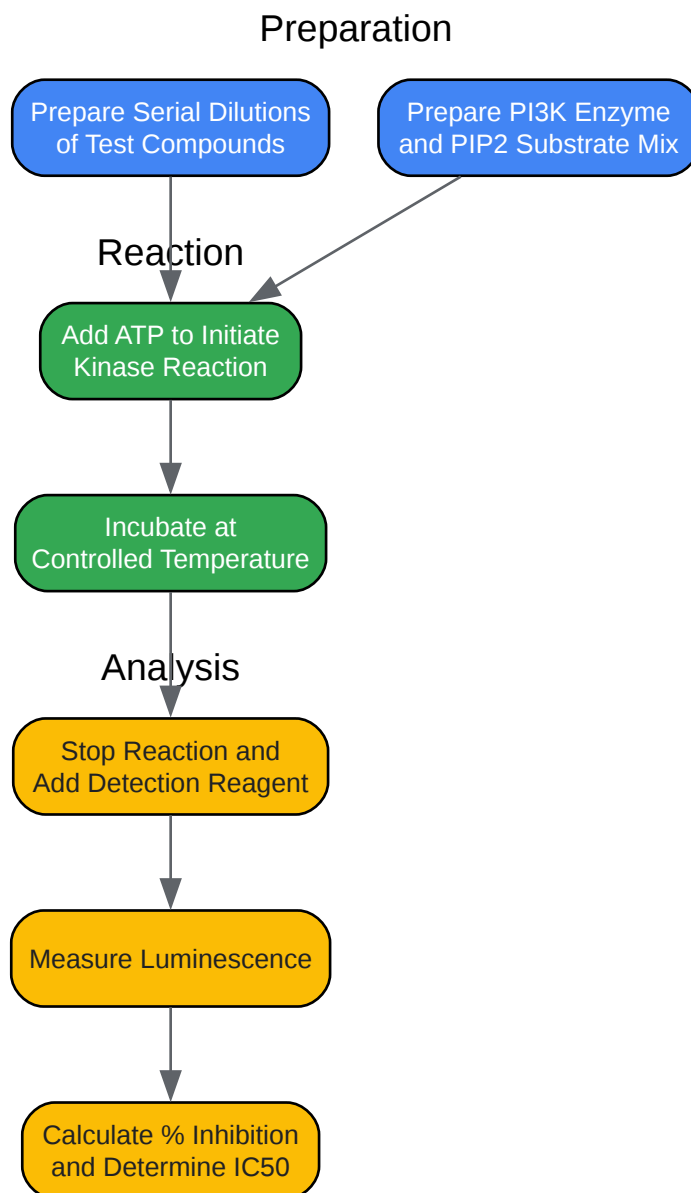
Materials:

- Recombinant human PI3K γ enzyme

- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP (Adenosine triphosphate)
- Test compounds (**AS-041164**, BKM120) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, NaCl, CHAPS)
- Detection reagent (e.g., a luminescent ATP detection reagent)
- Microplates (e.g., 384-well plates)
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor (vehicle control) is also included.
- **Reaction Mixture Preparation:** The PI3Ky enzyme and the PIP2 substrate are mixed in the assay buffer.
- **Initiation of Reaction:** The enzymatic reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.
- **Incubation:** The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C). During this time, the PI3Ky enzyme phosphorylates PIP2, consuming ATP in the process.
- **Termination and Detection:** The reaction is stopped, and a detection reagent is added. This reagent measures the amount of ATP remaining in the reaction mixture. The luminescence signal is inversely proportional to the PI3Ky activity.
- **Data Analysis:** The luminescence data is collected using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: General workflow for a PI3K kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tebubio.com [tebubio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS-041164 Demonstrates Higher Potency for PI3Ky Inhibition Compared to BKM120]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767956#is-as-041164-more-potent-than-bkm120-for-pi3k]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com